molecular formula C9H12O2 B3287504 1-Penten-3-ol, 1-(2-furanyl)- CAS No. 847147-70-0

1-Penten-3-ol, 1-(2-furanyl)-

Cat. No.: B3287504
CAS No.: 847147-70-0
M. Wt: 152.19 g/mol
InChI Key: OUHUWQKOASKGJD-UHFFFAOYSA-N
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Description

1-Penten-3-ol, 1-(2-furanyl)- is an organic compound with the molecular formula C9H12O2. It is a derivative of 1-penten-3-ol, where a furan ring is attached to the first carbon atom. This compound is known for its unique structure, which combines the properties of both an alcohol and a furan ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-3-ol, 1-(2-furanyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-penten-3-ol with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. Another method involves the use of Grignard reagents, where 1-penten-3-ol is reacted with a furan-containing Grignard reagent to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Penten-3-ol, 1-(2-furanyl)- typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-ol, 1-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-Penten-3-ol, 1-(2-furanyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Penten-3-ol, 1-(2-furanyl)- involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Penten-3-ol: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    2-Furylmethanol: Contains a furan ring but lacks the pentenyl group, resulting in different chemical properties.

    3-Penten-2-ol: Has a different position of the hydroxyl group, leading to variations in reactivity and applications.

Uniqueness

1-Penten-3-ol, 1-(2-furanyl)- is unique due to its combination of a furan ring and a pentenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

847147-70-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(furan-2-yl)pent-1-en-3-ol

InChI

InChI=1S/C9H12O2/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3

InChI Key

OUHUWQKOASKGJD-UHFFFAOYSA-N

Isomeric SMILES

CCC(/C=C/C1=CC=CO1)O

SMILES

CCC(C=CC1=CC=CO1)O

Canonical SMILES

CCC(C=CC1=CC=CO1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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